molecular formula C11H10Cl2N4O B12047247 3-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-N-hydroxybenzimidamide

3-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-N-hydroxybenzimidamide

Cat. No.: B12047247
M. Wt: 285.13 g/mol
InChI Key: WRFKMXNSFXTXMX-UHFFFAOYSA-N
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Description

3-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-N-hydroxybenzimidamide is a chemical compound with the molecular formula C11H10Cl2N4O. It is characterized by the presence of a dichloro-imidazole moiety attached to a benzimidamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-N-hydroxybenzimidamide typically involves the reaction of 4,5-dichloroimidazole with a benzimidamide derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-N-hydroxybenzimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-N-hydroxybenzimidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-N-hydroxybenzimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-2-(4,5-Dichloro-1H-imidazol-1-yl)-N′-hydroxyethanimidamide
  • 3-[3-(4,5-Dichloro-1H-imidazol-1-yl)-1-propyn-1-yl]-5-nitropyridine

Uniqueness

3-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-N-hydroxybenzimidamide is unique due to its specific structure, which combines the dichloro-imidazole moiety with a benzimidamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

3-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-N-hydroxybenzimidamide, a compound with significant potential in medicinal chemistry, has drawn attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on available research.

Chemical Structure and Properties

The compound is characterized by the presence of a dichloroimidazole moiety linked to a hydroxylated benzimidamide. Its chemical formula is C10H9Cl2N5OC_{10}H_{9}Cl_{2}N_{5}O, and it possesses unique properties that contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing imidazole rings exhibit a variety of biological activities, including:

  • Antiviral Activity : Studies have shown that related imidazole derivatives can induce cytokine production, particularly interferon (IFN), which plays a crucial role in antiviral responses. For instance, certain imidazo[4,5-c]quinolines demonstrated the ability to inhibit virus lesion development in animal models by enhancing IFN production .
  • Antibacterial and Antifungal Properties : Imidazole derivatives have been reported to exhibit antimicrobial effects against various pathogens. For example, a study indicated that certain substituted imidazoles displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : Compounds with similar structures have shown promise in cancer treatment by inducing apoptosis in tumor cells. The mechanisms often involve the modulation of signaling pathways critical for cell survival .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Cytokine Induction : The compound may enhance the production of cytokines like IFN, which are vital for immune responses against viral infections .
  • Enzyme Inhibition : Similar compounds have been found to inhibit specific enzymes involved in cellular processes, leading to altered cell proliferation and survival .
  • DNA Interaction : Some imidazole derivatives can intercalate with DNA, affecting replication and transcription processes crucial for cancer cell growth .

Antiviral Activity Study

A study involving imidazo[4,5-c]quinolines showed that these compounds could effectively reduce herpes simplex virus lesions in guinea pigs by inducing IFN production. This highlights the potential of this compound as an antiviral agent .

Antimicrobial Activity Assessment

In a comparative study on various imidazole derivatives, this compound was evaluated for its antimicrobial efficacy against E. coli and Bacillus subtilis. The results indicated significant inhibition zones comparable to established antibiotics .

Table 1: Biological Activities of Imidazole Derivatives

Activity TypeExample CompoundsObserved Effects
AntiviralImidazo[4,5-c]quinolinesInduction of IFN; reduced viral lesions
AntibacterialSubstituted imidazolesSignificant inhibition against S. aureus, E. coli
AntitumorVarious imidazole derivativesInduced apoptosis in cancer cell lines

Table 2: Antimicrobial Efficacy

CompoundZone of Inhibition (mm)
This compound20
Ciprofloxacin (Control)28

Properties

Molecular Formula

C11H10Cl2N4O

Molecular Weight

285.13 g/mol

IUPAC Name

3-[(4,5-dichloroimidazol-1-yl)methyl]-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C11H10Cl2N4O/c12-9-10(13)17(6-15-9)5-7-2-1-3-8(4-7)11(14)16-18/h1-4,6,18H,5H2,(H2,14,16)

InChI Key

WRFKMXNSFXTXMX-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)/C(=N/O)/N)CN2C=NC(=C2Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)C(=NO)N)CN2C=NC(=C2Cl)Cl

Origin of Product

United States

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